molecular formula C10H15N3O3S2 B2911050 Ethyl 3-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylpropanoate CAS No. 403836-38-4

Ethyl 3-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylpropanoate

Cat. No. B2911050
CAS RN: 403836-38-4
M. Wt: 289.37
InChI Key: KWEMQERCEXQWJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylpropanoate is a complex organic compound. It contains a 5-methyl-1,3,4-thiadiazol-2-yl group, which is a type of heterocyclic compound . This group is known to be a building block in various chemical syntheses . The compound also contains an ethylsulfanylpropanoate group and an amino-2-oxoethyl group .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name and the structures of similar compounds. It contains a 5-methyl-1,3,4-thiadiazol-2-yl group, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms . The compound also contains an ethylsulfanylpropanoate group and an amino-2-oxoethyl group .

Scientific Research Applications

Anticancer Research

The thiadiazole moiety, particularly in the 1,3,4-thiadiazole derivatives, has been explored for its potential anticancer properties. Compounds with this structure have displayed cytotoxic activities against various cancer cell lines, including MCF-7 breast cancer cells. The research focuses on synthesizing new compounds that can induce cell cycle arrest and inhibit cancer cell growth .

Antitubercular Agents

Thiadiazole derivatives have also been investigated for their potential as antitubercular agents. The design of phenothiazine-thiadiazole hybrids aims to develop new therapeutic agents that can effectively combat tuberculosis by targeting specific bacterial mechanisms .

Cell Cycle Arrest Inducers

Some 1,3,4-thiadiazole compounds have been shown to inhibit key signaling pathways such as the extracellular signal-regulated kinase pathway, which is crucial for cell division and proliferation. By doing so, these compounds can induce cell cycle arrest, particularly in carcinoma cells .

Reagents in Synthesis

The thiadiazole structure is used as a reagent in chemical synthesis to create various heterocyclic compounds with potential pharmacological activities. These synthesized products are then tested for a range of biological activities .

Enzyme Inhibition

Research into thiadiazole derivatives includes their use as enzyme inhibitors. By inhibiting specific enzymes that are overexpressed in diseases such as cancer, these compounds can serve as a basis for developing new drugs .

Molecular Probes

Due to their unique structure and properties, thiadiazole derivatives can be used as molecular probes in biochemical research to study enzyme-substrate interactions and other cellular processes .

properties

IUPAC Name

ethyl 3-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3S2/c1-3-16-9(15)4-5-17-6-8(14)11-10-13-12-7(2)18-10/h3-6H2,1-2H3,(H,11,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWEMQERCEXQWJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCSCC(=O)NC1=NN=C(S1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylpropanoate

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